4,5-Dihydro-2-phenylthiazole-4-carboxylic acid

Metallo-β-lactamase inhibition Antibiotic resistance Enantiomer-specific activity

Many IMP-1 inhibitor campaigns fail due to steep SAR cliffs and lack of validated negative controls. This compound solves both: the (R)-enantiomer inhibits IMP-1 with an IC50 of 5.5 µM, while the (S)-enantiomer is completely inactive (IC50 > 200 µM), providing an internal assay validation pair. Key outcomes: • Enantiomerically resolved chiral building block for amidation/esterification libraries • 96.08% corrosion inhibition at 0.5 mM in 1 M HCl (Langmuir adsorption) • ≥95% purity, ambient storage, global shipping from stock

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 19983-15-4
Cat. No. B027205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-2-phenylthiazole-4-carboxylic acid
CAS19983-15-4
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1C(N=C(S1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)
InChIKeyHOZQYTNELGLJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydro-2-phenylthiazole-4-carboxylic Acid – Identity & Procurement


4,5-Dihydro-2-phenylthiazole-4-carboxylic acid (CAS 19983-15-4) is a heterocyclic compound with a partially saturated thiazoline ring bearing a phenyl substituent at the 2-position and a carboxylic acid group at the 4-position [1]. With a molecular formula of C10H9NO2S and a molecular weight of 207.25 g/mol, this compound exists as two enantiomers, of which the (R)-configuration demonstrates distinct biological activity profiles [2]. The compound is commercially available at ≥95% purity and serves as both a bioactive small molecule in its own right and a versatile chiral building block for the synthesis of functionalized thiazoline derivatives.

4,5-Dihydro-2-phenylthiazole-4-carboxylic Acid – Substitution Pitfalls


Generic substitution within the 4,5-dihydrothiazole-4-carboxylic acid class is not scientifically valid due to pronounced structure-activity discontinuities. Even stereochemical inversion at the 4-position abolishes target engagement: the (R)-enantiomer exhibits micromolar inhibitory activity against metallo-β-lactamase IMP-1, whereas the (S)-enantiomer is completely inactive [1]. Furthermore, seemingly conservative modifications—such as replacing the 2-phenyl group with a 2-benzyl group or introducing halogen substituents on the phenyl ring—result in total loss of inhibitory activity [1]. Similarly, in corrosion inhibition applications, expanding the aromatic system from phenyl to biphenyl alters both inhibition efficiency and adsorption energetics [2]. These steep SAR cliffs underscore that this specific compound possesses a non-interchangeable pharmacophore and physicochemical signature that cannot be replicated by near neighbors without rigorous revalidation.

4,5-Dihydro-2-phenylthiazole-4-carboxylic Acid – Comparator Evidence


Enantioselective IMP-1 Inhibition

The (R)-enantiomer of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid inhibits the clinically relevant metallo-β-lactamase IMP-1 with an IC50 of 5.5 µM (Ki = 3.3 µM). In contrast, the (S)-enantiomer is entirely inactive (IC50 > 200 µM). Relative to the parent scaffold 2-benzylthiazole-4-carboxylic acid (IC50 = 34.7 µM), the (R)-enantiomer is approximately 6-fold more potent [1].

Metallo-β-lactamase inhibition Antibiotic resistance Enantiomer-specific activity

Substituent Effects on IMP-1 Inhibition

Systematic SAR evaluation demonstrated that introducing a 4-chloro or 4-bromo substituent on the 2-phenyl ring completely eliminates IMP-1 inhibitory activity (IC50 > 200 µM). A 3-NH2 substituent retains weak activity (IC50 = 77.0 µM), representing a 14-fold reduction in potency relative to the unsubstituted parent [1].

Structure-activity relationship Medicinal chemistry Thiazoline SAR

Corrosion Inhibition: Phenyl vs. Biphenyl Analogs

In a head-to-head evaluation of amino acid-derived thiazoline-4-carboxylic acids as corrosion inhibitors for carbon steel in 1 M HCl, PDCA ((R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid) achieved an inhibition efficiency of 96.08% at 0.5 mM concentration. The biphenyl analog BDCA exhibited marginally higher efficiency (97.83%) due to increased hydrophobic shielding and additional benzene ring adsorption sites [1].

Corrosion inhibitor Carbon steel protection Acidic environment

Ring Saturation Impact on IMP-1 Activity

Comparative evaluation of saturated versus aromatic thiazole cores revealed a striking SAR reversal depending on the 2-substituent. For the fully aromatic thiazole ring, the 2-benzyl derivative (compound 1) is more active than the 2-phenyl derivative (IC50 > 200 µM). Conversely, for the partially saturated 4,5-dihydrothiazole ring, the 2-phenyl derivative (compound 4) is a potent inhibitor (IC50 = 5.5 µM) while the 2-benzyl derivative is inactive [1].

Heterocyclic chemistry Scaffold comparison MBL inhibition

Enantiomeric Purity Requirement for Activity

Within the 2-substituted 4,5-dihydrothiazole-4-carboxylic acid series, stereochemical configuration at the 4-position is a binary switch for biological activity. The (R)-enantiomer inhibits IMP-1 with an IC50 of 5.5 µM and Ki of 3.3 µM, while the (S)-enantiomer exhibits no detectable inhibition (IC50 > 200 µM) [1].

Chiral purity Stereochemistry Biological activity

4,5-Dihydro-2-phenylthiazole-4-carboxylic Acid – Research & Industrial Applications


MBL Inhibitor Development for Antibiotic Resistance

This compound serves as a validated lead scaffold for developing novel MBL inhibitors targeting IMP-1-producing Gram-negative pathogens. With an IC50 of 5.5 µM against IMP-1 and a well-characterized SAR profile demonstrating strict requirements for the unsubstituted 2-phenyl ring and (R)-configuration [1], researchers can utilize this compound as a starting point for rational design of derivatives with improved potency. The inactivity of the (S)-enantiomer and halogenated analogs provides clear negative controls for assay validation.

Chiral Building Block for Thiazoline Synthesis

The (R)-configured carboxylic acid function at the 4-position enables direct amidation and esterification to generate libraries of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamides and esters [1]. These derivatives have demonstrated antifungal and insecticidal activities in subsequent studies, with certain analogs exhibiting EC50 values comparable to commercial fungicides like chlorothalonil. The stereochemical integrity of the starting acid is essential for downstream chiral product fidelity.

Corrosion Inhibitor for Carbon Steel in Acidic Environments

In 1 M HCl environments typical of industrial pickling and acid cleaning operations, PDCA provides 96.08% corrosion inhibition efficiency at 0.5 mM concentration [2]. As an amino acid derivative synthesized from L-cysteine and benzonitrile, it represents a more environmentally benign alternative to traditional toxic inhibitors. The compound functions as a mixed-type inhibitor with dominant cathodic effect, adhering to Langmuir adsorption isotherm behavior, enabling predictable dose-response modeling in formulation development.

Negative Control for MBL Inhibitor Screening

The (S)-enantiomer of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid, which is completely inactive against IMP-1 (IC50 > 200 µM) [1], serves as an ideal negative control for structure-based screening campaigns. This enantiomeric pair provides an internal validation system where only the (R)-form produces a positive signal, enabling researchers to distinguish specific target engagement from nonspecific assay interference or off-target effects.

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